

High-performance liquid chromatography (HPLC) for Ovrall component analysis

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Compound of Interest

Compound Name: Ovrall

Cat. No.: B607380

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Application Notes and Protocols for the HPLC Analysis of Ovrall Components

These application notes provide a comprehensive guide for the quantitative analysis of the active pharmaceutical ingredients in **Ovrall**, a combination oral contraceptive, using High-Performance Liquid Chromatography (HPLC). **Ovrall** tablets contain norgestrel (or its biologically active isomer, levonorgestrel) and ethinyl estradiol. The protocols outlined below are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used analytical technique for the simultaneous quantification of active ingredients in pharmaceutical formulations. For combination products like **Ovrall**, a robust HPLC method is crucial to ensure dose uniformity and product quality. The methods described herein are based on reversed-phase HPLC (RP-HPLC), which is well-suited for the separation of the relatively non-polar steroid compounds, levonorgestrel and ethinyl estradiol.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. In this application, a

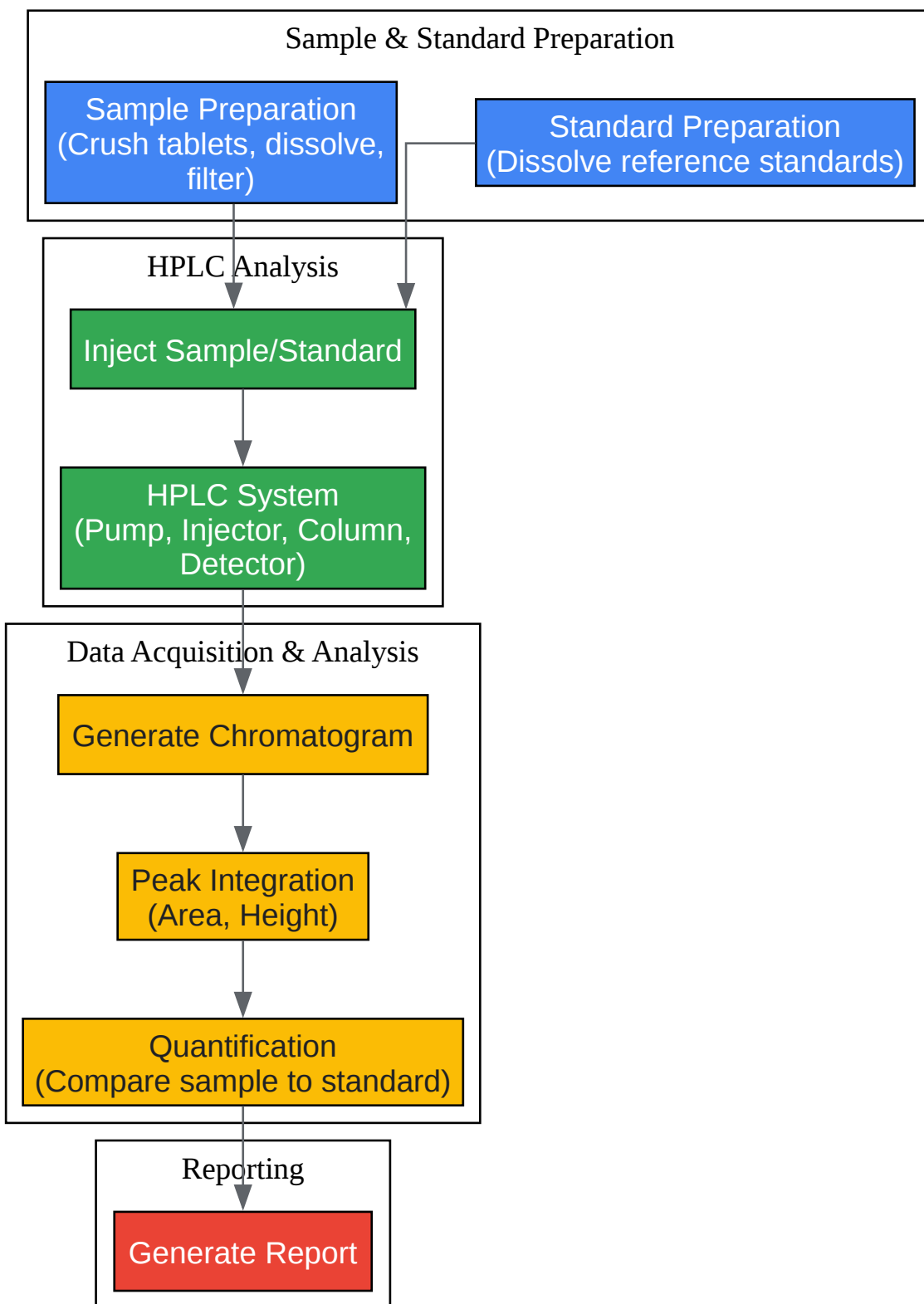
mixture of water and organic solvents like acetonitrile and/or methanol is used as the mobile phase. Levonorgestrel, being more non-polar than ethinyl estradiol, will have a stronger interaction with the stationary phase and thus a longer retention time. The separated components are then detected by a UV detector at a wavelength where both compounds exhibit significant absorbance.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and validation parameters from various validated HPLC methods for the simultaneous analysis of levonorgestrel and ethinyl estradiol.

Parameter	Method 1	Method 2	Method 3
Stationary Phase	Kromasil C8 (150 x 4.6 mm, 5 µm)	C18 µ-bondopak (250 mm x 4.6 mm)[1]	SunFire ODS (150 mm x 4.6 mm, 5 µm) [2]
Mobile Phase	Acetonitrile: Deionized Water (60:40 v/v)	Buffer: Water: Acetonitrile (40:20:40 v/v/v) (Buffer: 0.1% v/v triethylamine, pH 3.0)[1]	Acetonitrile: Methanol: Aquabidest (60:15:25 v/v/v)[2]
Flow Rate	1.0 mL/min	0.9 mL/min[1]	1.0 mL/min[2]
Detection Wavelength	247 nm (Levonorgestrel) & 310 nm (Ethinyl Estradiol)	260 nm[1]	230 nm[2]
Retention Time (min)	Levonorgestrel: 4.8, Ethinyl Estradiol: 3.9	Levonorgestrel: 3.604, Ethinyl Estradiol: 5.142[1]	Not specified
Linearity Range (µg/mL)	Not specified	Levonorgestrel: 20-100, Ethinyl Estradiol: 10-50[1]	Levonorgestrel: 1-70, Ethinyl Estradiol: 2-14[2][3]
Recovery (%)	Not specified	Not specified	Levonorgestrel: 101.78, Ethinyl Estradiol: 102.44[2]
Precision (%RSD)	<3%	<2%[1]	Intra-day: 5.64 (LVG), 6.42 (EE); Inter-day: 2.28 (LVG), 4.65 (EE) [2]

Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of **Ovaral** components.

Detailed Experimental Protocol

This protocol is a representative method for the simultaneous determination of levonorgestrel and ethinyl estradiol in **Ovral** tablets.

Materials and Reagents

- Levonorgestrel Reference Standard
- Ethinyl Estradiol Reference Standard
- **Ovral** Tablets
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Deionized or HPLC Grade Water
- Triethylamine (for pH adjustment if necessary)
- Phosphoric Acid or Orthophosphoric Acid (for pH adjustment if necessary)
- 0.45 µm Syringe Filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Oven
 - UV-Vis Detector
- Analytical Balance

- Sonicator
- pH Meter
- Volumetric flasks and pipettes

Chromatographic Conditions

- Column: C18, 5 μ m, 4.6 x 250 mm (or equivalent)
- Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled at 25°C
- Detection Wavelength: 215 nm or 247 nm for simultaneous detection, or dual-wavelength detection at 247 nm for levonorgestrel and 280 nm for ethinyl estradiol for higher sensitivity.
- Injection Volume: 20 μ L

Preparation of Standard Solutions

- Stock Standard Solution: Accurately weigh and transfer about 15 mg of Levonorgestrel Reference Standard and 3 mg of Ethinyl Estradiol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This will give a concentration of 150 μ g/mL of levonorgestrel and 30 μ g/mL of ethinyl estradiol.
- Working Standard Solution: Dilute the Stock Standard Solution with the mobile phase to obtain a final concentration of approximately 15 μ g/mL of levonorgestrel and 3 μ g/mL of ethinyl estradiol.^[4]

Preparation of Sample Solution

- Weigh and finely powder not fewer than 20 **Ovral** tablets.
- Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a suitable volumetric flask (e.g., 50 mL).

- Add a volume of mobile phase to about 70% of the flask's capacity.
- Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution at least five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak areas of both analytes is not more than 2.0%. The resolution between the levonorgestrel and ethinyl estradiol peaks should also be greater than 2.0.

Analysis

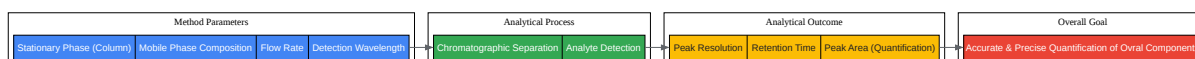
- Inject the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak areas for levonorgestrel and ethinyl estradiol.

Calculation

The amount of levonorgestrel and ethinyl estradiol in the tablet portion taken is calculated using the following formula:

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of the analysis.



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Caption: Logical relationship of HPLC method parameters to the analytical goal.

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